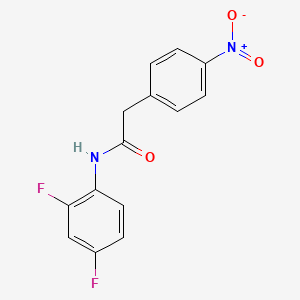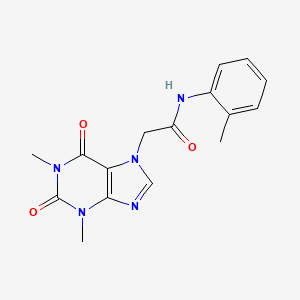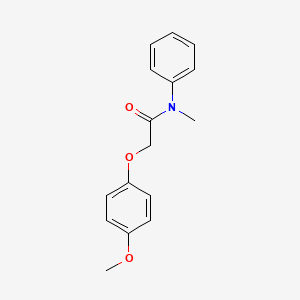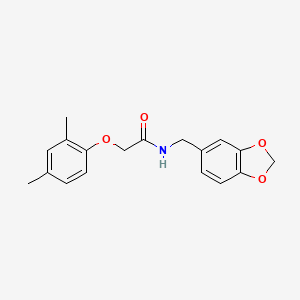![molecular formula C13H14INO B5778859 2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
2-{[(4-iodophenyl)amino]methylene}cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-iodophenyl)amino]methylene}cyclohexanone, also known as Iodoacetylketone (IAK), is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. IAK is a versatile compound that has been used in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
IAK modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to various effects on protein function, depending on the location and context of the modified cysteine residue. For example, modification of a cysteine residue in the active site of an enzyme can lead to enzyme inhibition, while modification of a cysteine residue in a protein-protein interaction interface can disrupt protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of IAK depend on the specific protein target and the location of the modified cysteine residue. IAK has been shown to inhibit various enzymes that contain cysteine residues in their active sites, such as caspases, kinases, and proteases. In addition, IAK has been used to label cysteine residues in proteins for detection and purification purposes. The physiological effects of IAK are largely unknown, but it has been suggested that IAK may have potential as a therapeutic agent for diseases that involve cysteine-dependent protein function, such as cancer.
实验室实验的优点和局限性
IAK has several advantages for lab experiments, including its selectivity for cysteine residues, its ability to modify proteins under mild conditions, and its compatibility with various protein purification and detection methods. However, IAK also has limitations, such as its potential for off-target effects and its irreversible modification of cysteine residues, which can complicate data interpretation.
未来方向
For the use of IAK in scientific research include the development of new derivatives, the study of cysteine-dependent protein function in disease states, and the development of novel therapeutic agents.
合成方法
The synthesis of IAK involves the condensation reaction of 4-iodoaniline and cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield IAK. The yield of IAK can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学研究应用
IAK has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. Cysteine residues are essential for the function of many proteins, and their modification can lead to changes in protein activity, stability, and interactions. IAK is a useful tool for studying cysteine-dependent protein function and has been used in various applications, such as enzyme inhibition, protein labeling, and protein-protein interaction studies.
属性
IUPAC Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h5-9,15H,1-4H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNBRPSDWNVSLV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)I)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/NC2=CC=C(C=C2)I)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)



![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)

